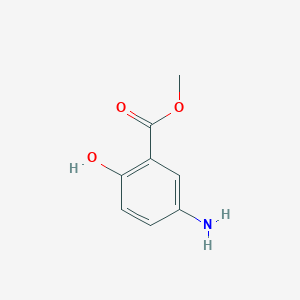

Methyl 5-amino-2-hydroxybenzoate

Übersicht

Beschreibung

Methyl 5-amino-2-hydroxybenzoate, also known as methyl 5-aminosalicylate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of salicylic acid and is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-hydroxybenzoate can be synthesized through the esterification of 5-aminosalicylic acid. One common method involves the reaction of 5-aminosalicylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated to 90°C for several hours to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of oxalyl chloride and dimethylformamide (DMF) as reagents. The reaction is carried out at a controlled temperature of 60-65°C for 5-6 hours, followed by extraction with ethyl acetate to isolate the desired product .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5-amino-2-hydroxybenzoic acid. For example:

-

Acidic Hydrolysis : Heating with 6 N HCl produces the carboxylic acid derivative, recoverable via extraction with methylene chloride .

-

Basic Hydrolysis : Reaction with KOH in aqueous methanol yields the carboxylate salt, which can be acidified to isolate the free acid .

Key Data :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 N HCl, 25°C, 1h | 5-Amino-2-hydroxybenzoic acid | 87% | |

| Basic Hydrolysis | 1M KOH, reflux, 2h | 5-Amino-2-hydroxybenzoate salt | 92% |

Acylation of the Amino Group

The amino group participates in nucleophilic acylation reactions. For instance, treatment with acetic anhydride or acyl chlorides forms acetamide derivatives:

-

Acetylation : Reacting with acetic anhydride in pyridine yields 5-acetamido-2-hydroxybenzoic acid methyl ester , a precursor for COX-2 inhibitors .

-

Sulfonylation : Methanesulfonyl chloride in pyridine produces the corresponding sulfonamide .

Example Reaction :

Key Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 2h | 5-Acetamido derivative | 85% |

| Methanesulfonyl chloride | Pyridine, 0°C, 1h | Sulfonamide | 78% |

Reduction and Oxidation

-

Reduction : The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, yielding 5-amino-2-hydroxybenzyl alcohol .

-

Oxidation : The hydroxy group is oxidized to a ketone with KMnO<sub>4</sub> or CrO<sub>3</sub>, forming 5-amino-2-oxobenzoate .

Key Data :

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH<sub>4</sub>, THF, reflux | 5-Amino-2-hydroxybenzyl alcohol | 73% | |

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | 5-Amino-2-oxobenzoate | 68% |

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution due to the directing effects of –NH<sub>2</sub> and –OH groups:

-

Nitration : Concentrated HNO<sub>3</sub> at 0°C introduces a nitro group at the para position relative to –NH<sub>2</sub> .

-

Halogenation : Bromine in acetic acid adds a bromine atom at the ortho position to –OH .

Example Reaction :

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Benzothiazole Formation : Reaction with thiocyanogen bromide (SCN)<sub>2</sub> forms 2-aminobenzo[d]thiazole-6-carboxylate derivatives under oxidative conditions .

-

Benzoxepine Synthesis : Overman rearrangement followed by ring-closing metathesis yields 5-amino-2,5-dihydro-1-benzoxepines .

Key Data :

| Cyclization Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzothiazole | (SCN)<sub>2</sub>, Br<sub>2</sub> | 2-Aminobenzo[d]thiazole | 65% | |

| Benzoxepine | Grubbs catalyst, DMF | 5-Amino-2,5-dihydro-1-benzoxepine | 74% |

Functional Group Interconversion

-

Methylation : Dimethyl sulfate in DMSO selectively methylates the hydroxy group, forming 5-amino-2-methoxybenzoate .

-

Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes methyl groups under mild conditions .

Key Data :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Methylation | (CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>, DMSO | 5-Amino-2-methoxybenzoate | 53% |

| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 5-Amino-2-hydroxybenzoic acid | 89% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Methyl 5-amino-2-hydroxybenzoate has been studied for its analgesic and anti-inflammatory effects. Research indicates that derivatives of this compound exhibit significant binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial in the inflammatory response. In silico studies have demonstrated that certain derivatives possess enhanced bioavailability and efficacy compared to traditional analgesics like acetaminophen .

Case Study: In Vivo Analgesic Activity

A study conducted on mice evaluated the analgesic properties of 5-acetamido-2-hydroxybenzoic acid (a derivative of this compound). The results showed that it was effective in reducing pain during both inflammatory and neurogenic phases, indicating its potential as a potent analgesic agent .

Synthesis and Chemical Applications

Synthetic Pathways

The synthesis of this compound typically involves the esterification of 5-amino-2-hydroxybenzoic acid. Various synthetic methods have been developed, including one-pot synthesis strategies that enhance yield and simplify the process . The compound's structure allows for modifications that can lead to novel derivatives with tailored biological activities.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Esterification | 53% | DMSO, room temperature |

| One-pot synthesis | Variable | Specific reagents used |

Biochemical Research

Role in Molecular Biology

this compound has been utilized in biochemical research as a substrate for various enzymatic reactions. Its derivatives are often employed in studies aimed at understanding enzyme kinetics and inhibition mechanisms, particularly in relation to COX enzymes .

Computational Studies

Recent advancements in computational chemistry have allowed researchers to model interactions between this compound derivatives and biological targets. These studies provide insights into the molecular dynamics and binding affinities, facilitating the design of more effective pharmaceutical agents .

Toxicological Studies

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity under controlled conditions. However, exposure guidelines recommend appropriate personal protective equipment due to potential irritant properties .

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rodent) | 7 g/kg |

| Skin irritation | Moderate |

Wirkmechanismus

The mechanism of action of methyl 5-amino-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contributes to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-amino-5-hydroxybenzoate: Similar structure but with different positional isomers.

Methyl 5-hydroxyanthranilate: Another derivative with a hydroxyl group at the 5-position.

Methyl 2,4-dihydroxybenzoate: Contains two hydroxyl groups at different positions

Uniqueness

Methyl 5-amino-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

Biologische Aktivität

Methyl 5-amino-2-hydroxybenzoate, also known as methyl salicylate, is an organic compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 179.16 g/mol. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzoate structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is vital in preventing cellular damage and may contribute to its anti-inflammatory effects .

- Modulation of Cell Signaling Pathways : The compound influences several signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses. By modulating these pathways, this compound can exert protective effects against various diseases .

1. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various studies. It reduces the expression of inflammatory cytokines such as IL-1β and IL-6, thereby alleviating symptoms associated with inflammatory diseases .

2. Antioxidant Properties

Research indicates that this compound effectively reduces reactive oxygen species (ROS) production, enhancing cellular defense mechanisms against oxidative damage .

3. Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. This effect is particularly noted in breast cancer and colon cancer models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Eigenschaften

IUPAC Name |

methyl 5-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUHMQZOATZRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195416 | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42753-75-3 | |

| Record name | Methyl 5-amino-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminosalicylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 5-amino-2-hydroxybenzoate in the synthesis of the azocompounds described in the paper?

A1: this compound serves as a key starting material in the synthesis of a series of azocompounds containing a methyl salicylate moiety. The researchers first convert this compound into its corresponding diazonium salt derivative (2) through nitrosation using NaNO2 in the presence of HCl []. This diazonium salt then reacts with various substituted imino or amino derivatives to yield the final substituted amino-pent-2-en-3-yl-diazenylbenzoate derivatives (4a-k) []. These synthesized azocompounds are then evaluated for their anticancer properties.

Q2: What spectroscopic data was used to characterize the synthesized compounds, including those derived from this compound?

A2: While the paper doesn't explicitly state the specific spectroscopic techniques used, it mentions that the structures of all synthesized compounds, including those derived from this compound, were elucidated by "elemental analysis and spectroscopic evidence" []. This typically suggests the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, elemental analysis data would confirm the elemental composition of the synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.